molecular formula C21H13BrFN5 B8454571 6-((2-(4-Bromo-3-fluorophenyl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline

6-((2-(4-Bromo-3-fluorophenyl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline

Cat. No. B8454571
M. Wt: 434.3 g/mol
InChI Key: OMQMNZBIIRQKLQ-UHFFFAOYSA-N
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Patent
US08901123B2

Procedure details

1-(2-Chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione (11, 228 g, 0.74 mol, 1.1 equiv) and 6-(4-bromo-3-fluorophenyl)-1,2,4-triazin-3-amine (7, 181 g, 0.673 mol) were suspended in 1-butanol (1800 mL) and the resulting suspension was heated to 110° C. and stirred at 110° C. for 18 h (the reaction mixture becomes homogeneous at this point). The reaction mixture was then gradually cooled down to room temperature before being further cooled down to 10° C. in an ice bath. The resulting yellow solid was collected by filtration (save the 1-butanol filtrates), washed with cold 1-butanol (3×100 mL) and dried by suction. This solid was then suspended in the saturated aqueous sodium bicarbonate solution (NaHCO3, 500 mL) and the resulting suspension was stirred at room temperature for 1 h to neutralize the corresponding hydrochloride salt. The free base was then filtered, washed with water (500 mL) and dried in a vacuum oven at 45° C. for 18 h to afford the first crop of the crude 6-((2-(4-bromo-3-fluorophenyl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline (12, 125.1 g, 292.3 g theoretical, 42.8% yield). The 1-butanol filtrates were then concentrated under the reduced pressure and the resulting solids were dissolved in dichloromethane (CH2Cl2, 2 L). The solution was wash with the saturated aqueous sodium bicarbonate solution (NaHCO3, 1 L), dried over sodium sulfates (Na2SO4), and concentrated under the reduced pressure. The residue was then purified by flash column chromatography (SiO2, 0-10% MeOH—CH2Cl2 gradient elution) to afford the second crop of 6-((2-(4-bromo-3-fluorophenyl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)-quinoline (12, 19.7 g, 292.3 g theoretical, 6.7% yield; total 144.8 g, 292.3 g theoretical, 49.5% yield) as yellow solids. For 12: 1H NMR (400 MHz, DMSO-d6) δ ppm 9.23 (s, 1H), 9.11 (dd, 1H, J=4.98, 1.55 Hz), 8.85 (d, 1H, J=8.09 Hz), 8.25-8.18 (m, 2H), 8.12-8.00 (m, 3H), 7.93-7.86 (m, 3H), 4.70 (s, 2H); C21H13BrFN5 (MW 434.26), LCMS (EI) m/e 434.00/435.95 (M++H).
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
181 g
Type
reactant
Reaction Step Two
Quantity
1800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[CH:18][CH:17]=[CH:16]2)[CH:3]([N:5]1[C:9](=O)CCC1=O)O.[Br:23][C:24]1[CH:29]=[CH:28][C:27]([C:30]2[N:35]=[N:34]C(N)=[N:32][CH:31]=2)=[CH:26][C:25]=1[F:37]>C(O)CCC>[Br:23][C:24]1[CH:29]=[CH:28][C:27]([C:30]2[CH:31]=[N:32][C:9]3[N:34]([C:2]([CH2:12][C:13]4[CH:14]=[C:15]5[C:20](=[CH:21][CH:22]=4)[N:19]=[CH:18][CH:17]=[CH:16]5)=[CH:3][N:5]=3)[N:35]=2)=[CH:26][C:25]=1[F:37]

Inputs

Step One
Name
Quantity
228 g
Type
reactant
Smiles
ClC(C(O)N1C(CCC1=O)=O)CC=1C=C2C=CC=NC2=CC1
Step Two
Name
Quantity
181 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C1=CN=C(N=N1)N)F
Step Three
Name
Quantity
1800 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C. for 18 h (the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then gradually cooled down to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
before being further cooled down to 10° C. in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was collected by filtration (save the 1-butanol filtrates),
WASH
Type
WASH
Details
washed with cold 1-butanol (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried by suction
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The free base was then filtered
WASH
Type
WASH
Details
washed with water (500 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 45° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to afford the first crop of the crude 6-((2-(4-bromo-3-fluorophenyl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline (12, 125.1 g, 292.3 g theoretical, 42.8% yield)
CONCENTRATION
Type
CONCENTRATION
Details
The 1-butanol filtrates were then concentrated under the reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solids were dissolved in dichloromethane (CH2Cl2, 2 L)
WASH
Type
WASH
Details
The solution was wash with the saturated aqueous sodium bicarbonate solution (NaHCO3, 1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfates (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was then purified by flash column chromatography (SiO2, 0-10% MeOH—CH2Cl2 gradient elution)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: PERCENTYIELD 6.7%
YIELD: CALCULATEDPERCENTYIELD 6.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.